2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide
Overview
Description
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a bromophenyl ring, an ethoxyanilino group, and a pyridinylacetamide moiety, making it a molecule of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromophenyl sulfonyl chloride with aniline derivatives under controlled conditions.
Coupling reaction: The intermediate is then reacted with 4-ethoxyaniline in the presence of a base to form the sulfonyl-ethoxyanilino compound.
Acylation: The final step involves the acylation of the sulfonyl-ethoxyanilino compound with pyridin-3-ylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group or other functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(4-chlorobenzyl)acetamide
- 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide
- 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-isobutylacetamide
Uniqueness
Compared to similar compounds, 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridinylacetamide moiety, in particular, may contribute to its specificity and potency in various applications.
Properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4S/c1-2-29-19-9-7-18(8-10-19)25(15-21(26)24-17-4-3-13-23-14-17)30(27,28)20-11-5-16(22)6-12-20/h3-14H,2,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACADXQXVDJGNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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